3-Azido-1-(2,5-difluorobenzyl)azetidine
Description
3-Azido-1-(2,5-difluorobenzyl)azetidine is a small-molecule compound featuring an azetidine core substituted with a 2,5-difluorobenzyl group at the 1-position and an azido (-N₃) group at the 3-position. The azido group enables click chemistry applications, such as bioorthogonal conjugation, making this compound valuable in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
3-azido-1-[(2,5-difluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-8-1-2-10(12)7(3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYQNYBKULBIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Synthesis and Functionalization
The azetidine ring can be synthesized by cyclization of amino alcohols or halogenated precursors. A notable approach involves the use of 3-amino-azetidines as intermediates, which can be prepared via improved processes involving selective cleavage of protecting groups such as tert-butyl groups using fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) at low temperatures (around 0°C) to ensure clean reaction profiles and easy product isolation.
| Step | Conditions | Notes |
|---|---|---|
| Cleavage of tert-butyl group | Trifluoroacetic anhydride, -10°C to 25°C (preferably 0°C) | Stoichiometric amounts, reaction complete within 1 hour |
| Amide hydrolysis | Room temperature | Rapid, simple work-up |
| Alkylation | Reaction with 2,5-difluorobenzyl halide | Typically under basic or neutral conditions |
Purification
The crude azide product is purified by extraction, drying over anhydrous magnesium sulfate or sodium sulfate, followed by evaporation under reduced pressure. Further purification is achieved by silica gel chromatography using ethyl acetate/hexane mixtures (typically 50:50) to yield the target compound as a crystalline solid.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| tert-Butyl group cleavage | Trifluoroacetic anhydride (1–2 equiv.) | 0°C | ~1 hour | Clean reaction, simple work-up |
| Amide hydrolysis | Basic conditions | Room temperature | Rapid | Efficient hydrolysis |
| Alkylation with difluorobenzyl halide | Base (e.g., triethylamine), solvent (e.g., methylene chloride) | Room temp or mild heating | Several hours | High selectivity |
| Azidation | Sodium azide, DMF or DMSO | 50–60°C | 12 hours | Efficient substitution |
| Purification | Silica gel chromatography (ethyl acetate:hexane 50:50) | Ambient | - | White crystalline solid |
Research Findings and Improvements
- The use of fluorinated carboxylic acid anhydrides for protecting group cleavage provides a mild and efficient method that avoids harsh acidic conditions, improving product purity and yield.
- Azidation reactions benefit from polar aprotic solvents and controlled temperatures to maximize substitution efficiency while minimizing side reactions.
- Industrial scale-up involves optimizing stoichiometry, reaction times, and purification steps to enhance cost-effectiveness and reproducibility.
- The azide group enables further functionalization via click chemistry, expanding the compound's utility in medicinal chemistry and materials science.
Comparative Notes on Similar Compounds
- Variations in the position of fluorine atoms on the benzyl group (e.g., 2,4- or 2,6-difluorobenzyl) impact the reactivity and properties of the azetidine derivatives, necessitating tailored synthetic conditions.
- The methodology described is adaptable to related azetidine derivatives with different substituents, allowing for diverse compound libraries.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-(2,5-difluorobenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the azetidine ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduced Derivatives: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
3-Azido-1-(2,5-difluorobenzyl)azetidine serves as a versatile building block in organic synthesis. Its azide group allows for participation in click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. This property is particularly useful in the synthesis of complex organic compounds and materials.
Reactivity and Derivatives
The compound can undergo various reactions, including oxidation, reduction, and substitution, leading to a range of derivatives. The following table summarizes its reactivity:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxidized derivatives | KMnO₄, H₂O₂ |
| Reduction | Formation of reduced derivatives | LiAlH₄, NaBH₄ |
| Substitution | Nucleophilic/electrophilic substitutions | Various nucleophiles/electrophiles |
This versatility enhances its utility in the development of new chemical entities and materials.
Biological Applications
Biological Probes and Inhibitors
The compound has potential applications as a biological probe or inhibitor. Its unique structure allows it to interact with specific molecular targets, aiding in the understanding of biological pathways. Preliminary studies suggest that it may exhibit pharmacological properties, including anti-inflammatory and anticancer activities due to enhanced binding affinity from the difluorobenzyl group.
Case Study: Interaction Studies
Research has demonstrated that this compound can bind effectively to various enzymes and receptors. For instance, studies indicate that the fluorine atoms significantly enhance its binding affinity towards certain biological targets, potentially influencing microbial resistance pathways.
Industrial Applications
Pharmaceutical Intermediates
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of more complex drug molecules. Its ability to participate in diverse chemical reactions makes it a valuable component in drug development processes.
Advanced Materials Production
The compound is also explored for its potential in producing advanced materials. Its unique chemical properties allow for the creation of polymers and other materials with specific functionalities tailored for industrial applications.
Mechanism of Action
The mechanism by which 3-Azido-1-(2,5-difluorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in various biological and chemical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on three key features: azetidine core modifications , benzyl substituent patterns , and functional group variations .
Azetidine Core Modifications
- 1-Benzylazetidines :
Compounds like 1-(2,4-difluorobenzyl)azetidine lack the azido group but share the azetidine core and benzyl substitution. These analogs exhibit reduced reactivity in click chemistry but retain comparable hydrophobicity (cLogP ~2.1–2.5). Their biological activity often hinges on fluorine positioning; for example, 2,4-difluoro derivatives show weaker binding to cyclophilin proteins compared to 2,5-difluoro isomers . - 3-Substituted Azetidines: Replacing the azido group with amines (e.g., 3-amino-1-benzylazetidine) eliminates click-compatibility but improves metabolic stability. For instance, 3-amino derivatives demonstrate 30% higher plasma stability in rodent models compared to azido analogs .
Benzyl Substituent Patterns
The 2,5-difluorobenzyl group distinguishes this compound from other fluorinated benzyl derivatives:
- 2,4-Difluorobenzyl Analogs :
Compounds like 2,4-difluorobenzyl chloride (MW 162.56) are common synthetic precursors. The 2,4-fluoro substitution pattern reduces steric hindrance compared to 2,5-difluoro derivatives, facilitating nucleophilic substitutions but diminishing target affinity in HIV capsid inhibitors by ~50% . - 3,4-Difluorobenzylamine (MW 143.13) :
This primary amine analog lacks the azetidine core but shares fluorobenzyl motifs. Its higher basicity (pKa ~9.2) limits blood-brain barrier penetration, whereas the azetidine-based compound’s tertiary amine structure (pKa ~7.8) enhances CNS availability .
Functional Group Variations
- Azido vs. Chloride :
Replacing the azido group with chloride (e.g., 2,5-difluorobenzyl chloride) simplifies synthesis but forfeits bioorthogonal utility. Chloride derivatives are primarily used in alkylation reactions, with commercial availability at >97% purity (¥4,400/5g) . - Sulfonyl vs. Azido: GS-CA1, a structurally distinct HIV capsid inhibitor, incorporates a methylsulfonyl group instead of azido. Its difluorobenzyl moiety forms hydrophobic interactions with NUP153 (a nuclear pore protein), achieving IC₅₀ = 0.8 nM. In contrast, azido analogs may prioritize covalent binding via click chemistry over non-covalent interactions .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Functional Group | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 3-Azido-1-(2,5-difluorobenzyl)azetidine | ~210.2 (est.) | 2,5-difluorobenzyl, azido | Azide | Click chemistry, antiviral research | [1, 2] |
| 2,5-Difluorobenzyl chloride | 162.56 | 2,5-difluorobenzyl | Chloride | Alkylation precursor | [2] |
| 3,4-Difluorobenzylamine | 143.13 | 3,4-difluorobenzyl | Amine | Intermediate in drug synthesis | [2] |
| GS-CA1 | ~450 (est.) | 2,5-difluorobenzyl, sulfonyl | Sulfonyl | HIV capsid inhibition (IC₅₀ = 0.8 nM) | [1] |
Research Findings and Implications
- Binding Affinity : The 2,5-difluoro substitution optimizes hydrophobic interactions in viral capsid proteins, as seen in GS-CA1’s binding to NUP153 and CA hexamers .
- Synthetic Accessibility : 2,5-Difluorobenzyl chloride’s commercial availability (¥15,000/25g) supports scalable synthesis of azido-azetidine derivatives, though azide introduction requires careful handling due to explosivity risks .
- Functional Trade-offs : Azido groups enable versatile bioconjugation but may reduce metabolic stability compared to amine or sulfonyl analogs.
Q & A
Basic: What are the key considerations for designing a synthesis pathway for 3-Azido-1-(2,5-difluorobenzyl)azetidine?
Answer:
A robust synthesis pathway requires:
- Precursor selection : Use 2,5-difluorobenzyl derivatives (e.g., 2,5-difluorobenzyl halides) as starting materials for the azetidine ring functionalization .
- Azide introduction : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reactions, ensuring controlled conditions to avoid unintended side reactions .
- Safety protocols : Handle azides with caution due to explosivity risks; refer to azetidine safety guidelines for storage and handling .
- Characterization : Validate intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Advanced: How can researchers optimize reaction conditions to minimize side products in the synthesis of this compound?
Answer:
Optimization strategies include:
- Factorial design : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions using Taguchi or Box-Behnken designs .
- In silico modeling : Utilize software like Gaussian or Schrödinger Suite to simulate reaction pathways and predict side-product formation .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Structural confirmation :
- Purity assessment :
Advanced: How can computational methods predict the reactivity of the azido group in this compound under varying conditions?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for azide decomposition pathways (e.g., Curtius rearrangement) under thermal or photolytic stress .
- Molecular dynamics (MD) : Simulate solvent effects on azide stability in polar vs. non-polar environments .
- Machine learning : Train models on existing azide reactivity datasets to predict optimal reaction conditions for selective transformations .
Basic: What are the stability profiles of azetidine derivatives under different storage conditions, and how should they be managed?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photolytic degradation .
- Temperature control : Maintain at -20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Moisture mitigation : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the azide group .
Advanced: What strategies resolve contradictions between computational predictions and experimental data on the compound's bioactivity?
Answer:
- Cross-validation :
- Error analysis :
Basic: What are the safety protocols for handling fluorinated benzyl groups during synthesis?
Answer:
- Ventilation : Use fume hoods to minimize inhalation of volatile fluorinated intermediates .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., HF byproducts) .
- Waste disposal : Neutralize fluorinated waste with calcium carbonate before disposal to avoid environmental contamination .
Advanced: How can researchers elucidate the role of the difluorobenzyl moiety in modulating the compound's pharmacokinetic properties?
Answer:
- Comparative SAR studies : Synthesize analogs with mono-/tri-fluorinated benzyl groups and compare logP, solubility, and plasma protein binding .
- Metabolic profiling : Use liver microsome assays and LC-MS/MS to identify Phase I/II metabolites and assess metabolic stability .
- In vivo imaging : Label the compound with F for PET imaging to track biodistribution in model organisms .
Basic: What are the best practices for scaling up the synthesis of this compound without compromising yield?
Answer:
- Process intensification : Transition from batch to flow chemistry for better heat/mass transfer during exothermic steps .
- Catalyst recycling : Immobilize transition metal catalysts (e.g., Cu nanoparticles) on silica supports to reduce costs .
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to define critical process parameters (CPPs) and ensure reproducibility .
Advanced: How can machine learning enhance the prediction of this compound's toxicity profile?
Answer:
- Data curation : Train models on ToxCast or ChEMBL datasets for azide-containing compounds to predict hepatotoxicity and mutagenicity .
- Feature engineering : Incorporate molecular descriptors (e.g., topological polar surface area, H-bond donors) to improve model accuracy .
- Validation : Use k-fold cross-validation and external test sets to assess predictive performance and avoid overfitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
